3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole
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Overview
Description
3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole is the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer .
Mode of Action
This compound acts as an antagonist to the androgen receptor . It binds to the receptor, inhibiting its activity and preventing the transcription of target genes such as the prostate-specific antigen (PSA) .
Biochemical Pathways
The compound’s action on the androgen receptor disrupts the normal signaling pathways in prostate cancer cells . This disruption leads to a decrease in the proliferation of these cells .
Pharmacokinetics
Its ability to selectively inhibit the growth of lncap cells suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in potent antiproliferative activity against LNCaP cells, a line of human prostate adenocarcinoma cells . It also leads to a significant downregulation of PSA, a marker often used to monitor the progression of prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole typically involves multi-step organic reactions
Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized via a cyclization reaction involving ortho-nitrobenzyl alcohol and a suitable nitrile.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Pyrazole Formation: The pyrazole ring is typically formed through a condensation reaction between hydrazine and an appropriate diketone or β-keto ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of multiple fluorine atoms and heterocyclic rings. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, 3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole has shown potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate specific biological pathways makes it a promising lead compound for drug discovery.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-1H-pyrazole: Shares the pyrazole ring and fluorophenyl group but lacks the benzisoxazole core.
2,1-benzisoxazole: The core structure without the additional fluorophenyl and pyrazolyl substitutions.
4-fluorophenyl derivatives: Various compounds with a 4-fluorophenyl group attached to different cores.
Uniqueness
What sets 3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole apart is its combination of a benzisoxazole core with fluorophenyl and pyrazolyl groups. This unique structure imparts distinct electronic and steric properties, enhancing its potential for diverse applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)pyrazol-3-yl]-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3O/c23-16-8-5-14(6-9-16)22-17-13-15(7-10-20(17)26-28-22)19-11-12-27(25-19)21-4-2-1-3-18(21)24/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSWUADAKDMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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